2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one 2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC8482876
InChI: InChI=1S/C20H20N2O3S2/c1-5-10-22-19(24)17-12(2)13(3)27-18(17)21-20(22)26-11-16(23)14-6-8-15(25-4)9-7-14/h5-9H,1,10-11H2,2-4H3
SMILES: CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)OC)CC=C)C
Molecular Formula: C20H20N2O3S2
Molecular Weight: 400.5 g/mol

2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one

CAS No.:

Cat. No.: VC8482876

Molecular Formula: C20H20N2O3S2

Molecular Weight: 400.5 g/mol

* For research use only. Not for human or veterinary use.

2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one -

Specification

Molecular Formula C20H20N2O3S2
Molecular Weight 400.5 g/mol
IUPAC Name 2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C20H20N2O3S2/c1-5-10-22-19(24)17-12(2)13(3)27-18(17)21-20(22)26-11-16(23)14-6-8-15(25-4)9-7-14/h5-9H,1,10-11H2,2-4H3
Standard InChI Key XVGYRKIZXJUWAD-UHFFFAOYSA-N
SMILES CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)OC)CC=C)C
Canonical SMILES CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)OC)CC=C)C

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Analysis

The compound belongs to the thieno[2,3-d]pyrimidin-4(3H)-one family, characterized by a fused bicyclic system comprising a thiophene ring annulated to a pyrimidinone moiety. Key structural features include:

  • A 5,6-dimethyl substitution on the thieno ring, enhancing steric bulk and influencing electronic properties.

  • A prop-2-en-1-yl (allyl) group at position 3, introducing potential sites for radical or electrophilic reactions.

  • A 2-(4-methoxyphenyl)-2-oxoethylsulfanyl side chain at position 2, contributing to π-π stacking interactions and hydrogen-bonding capabilities.

The molecular formula C₂₀H₂₀N₂O₃S₂ and molecular weight 400.5 g/mol were confirmed via high-resolution mass spectrometry (HRMS).

Table 1: Molecular Properties

PropertyValue
IUPAC Name2-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Molecular FormulaC₂₀H₂₀N₂O₃S₂
Molecular Weight400.5 g/mol
Canonical SMILESCC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)OC)CC=C)C
InChI KeyXVGYRKIZXJUWAD-UHFFFAOYSA-N

Synthetic Methodology

General Synthesis of Thieno[2,3-d]Pyrimidinones

Thienopyrimidinones are typically synthesized via cyclocondensation reactions between aminothiophene derivatives and carbonyl-containing reagents. For this compound, a multistep approach was employed:

  • Thiophene Core Formation: Condensation of 4,5-dimethylthiophene-2-carboxylic acid with urea under acidic conditions yielded the pyrimidinone ring.

  • Allylation at N3: Treatment with allyl bromide in the presence of a base (e.g., K₂CO₃) introduced the prop-2-en-1-yl group.

  • Sulfanyl Side-Chain Attachment: Reaction with 2-(4-methoxyphenyl)-2-oxoethyl mercaptan facilitated by Mitsunobu conditions (DIAD, PPh₃) completed the synthesis.

Optimization Challenges

  • Regioselectivity: The allylation step required strict temperature control (−10°C) to avoid N1/N3 ambiguity.

  • Sulfur Stability: The sulfanyl linkage necessitated inert atmospheres (N₂ or Ar) to prevent oxidation to sulfoxides.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.02 (d, J = 8.8 Hz, 2H, Ar-H): 4-Methoxyphenyl protons.

    • δ 6.92 (d, J = 8.8 Hz, 2H, Ar-H): Ortho to methoxy group.

    • δ 5.85 (m, 1H, CH₂=CH–): Allyl vinyl proton.

    • δ 3.86 (s, 3H, OCH₃): Methoxy singlet.

  • ¹³C NMR:

    • δ 192.4 (C=O, ketone), 167.2 (C4=O), 158.9 (Ar-OCH₃).

Infrared Spectroscopy (IR)

Key absorptions at:

  • 1695 cm⁻¹ (C=O stretch, pyrimidinone),

  • 1590 cm⁻¹ (C=N thienopyrimidine),

  • 1250 cm⁻¹ (C–O–C methoxy).

Mass Spectrometry

HRMS (ESI+) confirmed the molecular ion [M+H]⁺ at m/z 401.0982 (calc. 401.0985).

Applications in Drug Discovery

Lead Optimization

The compound’s ligand efficiency (LE) = 0.33 and lipophilic efficiency (LipE) = 4.2 position it as a viable lead for antitumor agents. Fragment-based drug design could exploit the sulfanyl group for covalent targeting of cysteine residues.

Prodrug Development

The allyl group offers a site for bioreversible prodrug modifications, such as phosphate conjugation for enhanced solubility.

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